![molecular formula C10H12ClNO4 B1432006 4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene CAS No. 1803590-30-8](/img/structure/B1432006.png)
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene
Overview
Description
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene, also known as 4-chloro-1-methoxy-2-nitrobenzene (MCNB), is a synthetic organic compound that is commonly used in scientific research. It is a colorless to pale yellow liquid with a faint aromatic odor. MCNB is used in a variety of scientific studies, such as synthesis, drug design, and biochemical and physiological research.
Scientific Research Applications
1. Synthesis of Tetra-Substituted Imidazole
- Summary of Application: This compound is used in the synthesis of a tetra-substituted imidazole, specifically 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL). The reaction involves benzil, 5-bromosalicylaldehyde, ammonium acetate, and anisidine .
- Methods of Application: The synthesis is a one-pot reaction involving the aforementioned reagents. The exact experimental procedures and technical details would be available in the original research paper .
- Results or Outcomes: The synthesized imidazole was evaluated for its antioxidant and antimicrobial activities. The antimicrobial studies revealed that the metal complexes of this compound were more effective against various strains of bacteria and fungi than the ligand itself .
2. Synthesis of Schiff Base Ligand
- Summary of Application: This compound is used in the synthesis of a Schiff base ligand, specifically 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol. The reaction involves 5-chlorosalicylaldehyde and 4-fluoroaniline .
- Methods of Application: The synthesis involves a condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .
- Results or Outcomes: The synthesized Schiff base ligand was used to form complexes with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). The exact results or outcomes, including any quantitative data or statistical analyses, would be available in the original research paper .
properties
IUPAC Name |
4-chloro-1-(1-methoxypropan-2-yloxy)-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4/c1-7(6-15-2)16-10-4-3-8(11)5-9(10)12(13)14/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBNFAZYMYFVMFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)OC1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-[(1-methoxypropan-2-yl)oxy]-2-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4-Morpholinyl)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B1431925.png)
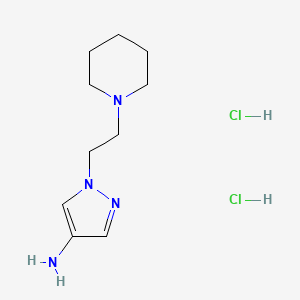
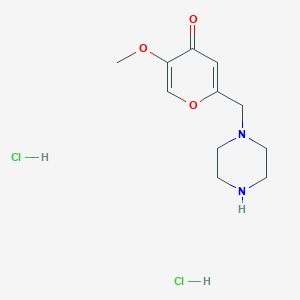
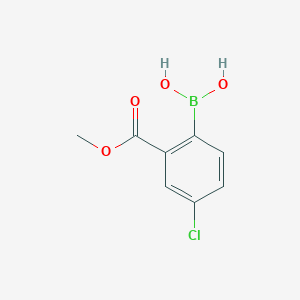
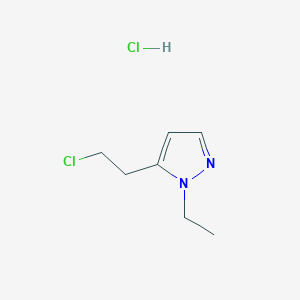
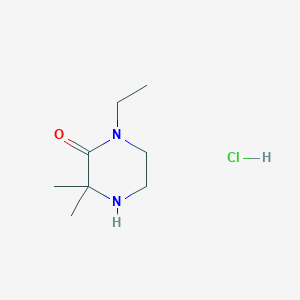
![methyl N-[4-(fluorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431934.png)



![N-methyl-4-oxa-1-azabicyclo[3.3.1]nonan-6-amine](/img/structure/B1431939.png)
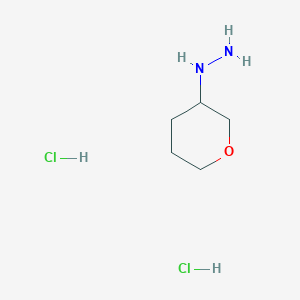
![8-methyl-3-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride](/img/structure/B1431945.png)
![2-[5-(3-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431946.png)